![molecular formula C16H12N4S B183699 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 79074-65-0](/img/structure/B183699.png)

3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Overview

Description

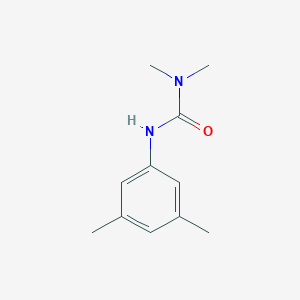

“3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a chemical compound with the molecular formula C16H12N4S . It has been studied for its potential biological activities .

Synthesis Analysis

The synthesis of a series of 3,6-disubstituted-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine compounds derived from 4-amino-3-substituted-1,2,4-triazole-5-thiones has been described . Another study reported the synthesis of a series of 6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine by condensing 4-amino-5-(3,4-dialkoxyphenyl)-4H-[1,2,4]-triazole-3-thiol with various aromatic carboxylic acids in the presence of phenacyl bromides .

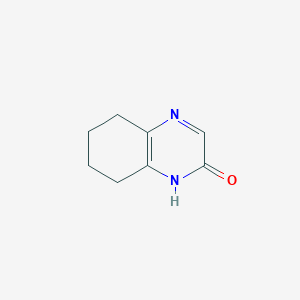

Molecular Structure Analysis

The molecular structure of “3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” has been reported . The crystal structure of this compound has been described as monoclinic, with a = 22.151 (4) Å, b = 12.484 (2) Å, c = 10.2018 (19) Å, β = 101.073 (6)° .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” can be found in databases like PubChem .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, focusing on unique applications across different fields:

Anticonvulsant Activity

Compounds related to 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have been evaluated for their potential anticonvulsant activity. This application is significant in the development of new treatments for epilepsy and other seizure-related disorders .

Antioxidant Activity

These compounds have also been tested for their in vitro antioxidant activity. The ability to scavenge free radicals makes them candidates for addressing oxidative stress-related conditions .

Anti-diabetic Activity

In vivo studies have been conducted to assess the anti-diabetic activity of these compounds using animal models. This research could lead to new therapeutic agents for managing diabetes .

Drug Design and Discovery

The structure–activity relationship of triazolothiadiazines is crucial in drug design and discovery. Understanding how structural changes affect biological activity can guide the development of more effective drugs .

Synthetic Methods

Various synthetic methods have been employed to create triazolothiadiazines. These methods are essential for producing compounds with potential therapeutic applications .

Antibacterial Activity

Research has also been conducted on the antibacterial activity of these compounds. This application is particularly relevant in the search for new antibiotics amid rising antibiotic resistance .

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is suggested that the compound’s hydrogen bond accepting and donating characteristics enable it to make specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

One study reported a favorable clogp for a similar compound, suggesting good lipophilicity and potential bioavailability .

Result of Action

Similar compounds have been reported to exhibit anticonvulsant activity against mes-induced seizures , suggesting potential neuroprotective effects.

properties

IUPAC Name |

3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4S/c1-3-7-12(8-4-1)14-11-21-16-18-17-15(20(16)19-14)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMLKOAASIIFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353075 | |

| Record name | 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |

CAS RN |

79074-65-0 | |

| Record name | 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

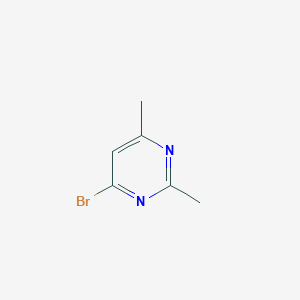

Q1: What is the molecular formula and crystal system of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?

A1: The molecular formula of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is C16H12N4S []. The crystal structure belongs to the monoclinic system with the space group P21/c. []

Q2: What were the key findings of the crystallographic study on 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?

A2: The study successfully determined the crystal structure of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine at 296 K. [] Key parameters determined include the unit cell dimensions (a = 22.151(4) Å, b = 12.484(2) Å, c = 10.2018(19) Å, β = 101.073(6)°), cell volume (V = 2768.7(8) Å3), and reliability factors (Rgt(F) = 0.0522, wRref(F2) = 0.1428). [] This information provides a basis for understanding the three-dimensional arrangement of the molecule and its potential interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Bromobenzyl)amino]propan-1-ol](/img/structure/B183618.png)

![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)

![N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine](/img/structure/B183638.png)

![2-[(3-Thienylmethyl)amino]-1-butanol](/img/structure/B183642.png)